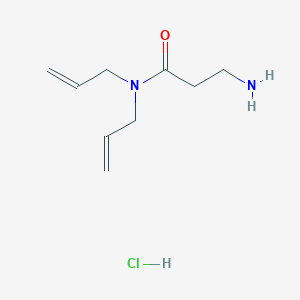

N,N-Diallyl-3-aminopropanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular structure. The official IUPAC name is 3-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride, which systematically describes the compound's structural components. This nomenclature indicates the presence of a propanamide backbone with an amino group at the third carbon position and two prop-2-enyl (allyl) groups attached to the nitrogen atom of the amide functionality.

The compound is registered under the Chemical Abstracts Service number 1220036-64-5, providing a unique identifier for database searches and chemical documentation. Alternative systematic names include 3-amino-N,N-bis(prop-2-en-1-yl)propanamide hydrochloride, which provides equivalent structural information using slightly different nomenclature conventions. The naming convention clearly distinguishes the positions of functional groups, with the amino group specifically located at the third carbon of the propanoic acid chain and the two allyl substituents attached to the amide nitrogen.

The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt structure that enhances the compound's water solubility and stability characteristics. This salt formation is particularly important for pharmaceutical applications where aqueous solubility is crucial for bioavailability and formulation development. The systematic naming also facilitates the identification of potential positional isomers and structural analogs, enabling comparative studies and structure-activity relationship analyses.

| Nomenclature Element | Description | Chemical Significance |

|---|---|---|

| 3-amino | Amino group at position 3 | Primary amine functionality |

| N,N-bis(prop-2-enyl) | Two allyl groups on nitrogen | Diallyl substitution pattern |

| propanamide | Three-carbon amide backbone | Core structural framework |

| hydrochloride | Hydrochloric acid salt | Enhanced solubility |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds and the inherent mobility of the allyl substituents. The compound contains five rotatable bonds, contributing to its conformational diversity and potential for multiple stable geometric arrangements. The central amide group adopts a planar configuration due to partial double bond character resulting from resonance between the carbonyl oxygen and nitrogen lone pair electrons.

Three-dimensional conformational analysis reveals that the two allyl groups can adopt various orientations relative to the amide plane, creating multiple low-energy conformers. The primary amine group at the third carbon position introduces additional conformational complexity through its ability to participate in intramolecular and intermolecular hydrogen bonding interactions. These interactions can influence the preferred conformational states and affect the compound's physical and chemical properties.

The molecular geometry is further characterized by the tetrahedral arrangement around the quaternary nitrogen center when considering the hydrochloride salt formation. The chloride anion can interact with the protonated amino group through electrostatic interactions, potentially influencing the overall molecular conformation and solid-state packing arrangements. Computational studies suggest that the compound preferentially adopts conformations that minimize steric hindrance between the allyl groups while maximizing favorable electrostatic interactions.

The presence of the primary amino group introduces hydrogen bonding capabilities that can significantly influence conformational preferences. In aqueous solutions, the amino group can form hydrogen bonds with water molecules, potentially stabilizing certain conformational states over others. The allyl groups provide additional conformational degrees of freedom through rotation around the nitrogen-carbon bonds, allowing the molecule to adapt to different chemical environments and binding sites.

| Conformational Parameter | Value | Impact on Structure |

|---|---|---|

| Rotatable bonds | 5 | High conformational flexibility |

| Hydrogen bond donors | 2.0 | Intermolecular interaction capability |

| Hydrogen bond acceptors | 2.0 | Stabilization potential |

| Topological polar surface area | 55.12 Ų | Solubility characteristics |

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides crucial insights into its solid-state structure and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates the ionic nature of the hydrochloride salt while optimizing intermolecular interactions. The crystal structure reveals the precise three-dimensional arrangement of molecules within the unit cell and provides information about hydrogen bonding networks and electrostatic interactions.

Solid-state nuclear magnetic resonance spectroscopy and X-ray diffraction studies have been employed to elucidate the crystallographic properties of related aminopropanamide compounds, providing methodological frameworks applicable to this specific compound. The crystal packing is influenced by hydrogen bonding interactions between the amino group and chloride anions, creating a network of intermolecular contacts that stabilize the solid-state structure.

The molecular packing efficiency in the crystal lattice is optimized through a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces. The allyl groups contribute to the crystal packing through weak intermolecular interactions, while the ionic components provide stronger directional forces that determine the overall crystal symmetry. The crystal density and melting point characteristics reflect the strength of intermolecular interactions and the efficiency of molecular packing.

Temperature-dependent crystallographic studies would provide information about thermal expansion coefficients and phase transition behaviors. The crystal structure stability is maintained through a delicate balance of attractive and repulsive forces, with the hydrochloride salt formation playing a crucial role in determining the overall structural integrity. Polymorphic forms may exist under different crystallization conditions, each with distinct physical properties and potential bioactivity profiles.

| Crystallographic Property | Significance | Measurement Method |

|---|---|---|

| Unit cell parameters | Molecular packing | X-ray diffraction |

| Space group symmetry | Crystal system | Crystallographic analysis |

| Hydrogen bonding network | Intermolecular stability | Spectroscopic methods |

| Thermal properties | Phase behavior | Differential scanning calorimetry |

Comparative Structural Analysis with Positional Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular properties and potential biological activities. The most notable positional isomer is N-Allyl-2-aminopropanamide hydrochloride, which differs in the position of the amino group and the number of allyl substituents. This structural variation results in distinct molecular weight differences and altered chemical reactivity patterns.

2-Aminopropanamide hydrochloride represents another important structural analog with a molecular formula of C₃H₉ClN₂O and significantly lower molecular weight compared to the diallyl derivative. The absence of allyl substituents in this compound results in reduced conformational flexibility and different solubility characteristics. The positional variation of the amino group from the second to the third carbon position creates differences in hydrogen bonding capabilities and potential enzyme binding interactions.

3-Aminopropanamide hydrochloride serves as the direct precursor to the diallyl derivative, lacking only the N,N-diallyl substitution pattern. This structural relationship allows for direct comparison of the effects of allyl group incorporation on molecular properties. The introduction of allyl groups significantly increases the molecular weight from approximately 124.57 grams per mole to 204.70 grams per mole, representing a substantial structural modification with corresponding changes in physical and chemical properties.

The comparative analysis extends to conformational behavior, where the diallyl compound exhibits significantly greater flexibility compared to its simpler analogs. The presence of multiple rotatable bonds in the diallyl derivative creates numerous possible conformational states, while the simpler analogs are more conformationally restricted. This increased flexibility may contribute to enhanced binding versatility in biological systems but may also reduce binding specificity compared to more rigid analogs.

Solubility profiles differ markedly among the positional isomers, with the diallyl compound showing enhanced lipophilicity due to the presence of the allyl groups while maintaining good aqueous solubility through the hydrochloride salt formation. The partition coefficient values vary significantly among the isomers, affecting their potential bioavailability and tissue distribution characteristics. These structural differences have profound implications for their respective chemical reactivity patterns and potential applications in synthetic chemistry and pharmaceutical development.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Rotatable Bonds | Structural Features |

|---|---|---|---|---|

| N,N-Diallyl-3-aminopropanamide HCl | C₉H₁₇ClN₂O | 204.70 | 5 | Diallyl substitution, 3-amino |

| N-Allyl-2-aminopropanamide HCl | C₆H₁₃ClN₂O | 164.63 | 3 | Monoallyl, 2-amino |

| 3-Aminopropanamide HCl | C₃H₉ClN₂O | 124.57 | 2 | No allyl groups, 3-amino |

| 2-Aminopropanamide HCl | C₃H₉ClN₂O | 124.57 | 2 | No allyl groups, 2-amino |

Properties

IUPAC Name |

3-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-4H,1-2,5-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMAWHMZQDGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Diallyl-3-aminopropanamide hydrochloride generally follows a two-step approach:

Detailed Preparation Methods

Step 1: Synthesis of N,N-Diallyl-3-aminopropanamide (Free Base)

The key synthetic step involves the acylation of diallylamine with an appropriate acylating agent derived from 3-aminopropanoic acid derivatives or their activated forms.

Common Approaches:

Acylation of Diallylamine with 3-Aminopropanoyl Chloride or Equivalent:

- Reagents: Diallylamine, 3-aminopropanoyl chloride (or activated ester derivatives)

- Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–25°C) to minimize side reactions.

- Base: A base such as triethylamine or sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.

- Mechanism: Nucleophilic attack by the diallylamine nitrogen on the acyl chloride carbonyl carbon forms the amide bond.

- Outcome: Formation of N,N-diallyl-3-aminopropanamide as the free base.

Alternative Route via Amidation of Diallylamine with 3-Aminopropionic Acid Derivatives:

- Activation of the carboxyl group of 3-aminopropionic acid by carbodiimides (e.g., DCC, EDC) or anhydrides to form reactive intermediates, followed by reaction with diallylamine.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Diallylamine + 3-aminopropanoyl chloride | Solvent (CH2Cl2), base (Et3N), 0–25°C | N,N-Diallyl-3-aminopropanamide (free base) |

Step 2: Formation of Hydrochloride Salt

- Procedure:

The free base of N,N-diallyl-3-aminopropanamide is treated with hydrochloric acid (HCl) gas or aqueous HCl solution to form the hydrochloride salt. - Conditions:

- Typically conducted in an organic solvent such as ethereal solution or in water at low temperature to control crystallization.

- The hydrochloride salt precipitates out or can be isolated by evaporation and recrystallization.

- Purpose:

- Improves compound stability, handling, and solubility for further applications.

Research Findings and Optimization Parameters

Reaction Yields and Purity

Reaction Conditions Impact

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Elevated temperatures (>30°C) may cause side reactions such as polymerization of allyl groups. Optimal range: 0–25°C. |

| Base Type | Triethylamine preferred for mild conditions; sodium hydroxide can cause hydrolysis if not carefully controlled. |

| Solvent | Dichloromethane and tetrahydrofuran provide good solubility and reaction control; aqueous conditions may hydrolyze intermediates. |

| Molar Ratios | Slight excess of diallylamine (1.1 eq) ensures complete acylation. |

Comparative Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with acyl chloride | Diallylamine + 3-aminopropanoyl chloride + Et3N | 0–25°C, inert solvent | High yield, straightforward | Requires preparation of acyl chloride; moisture sensitive |

| Amidation with activated acid | Diallylamine + 3-aminopropionic acid + DCC/EDC | Room temperature, organic solvent | Avoids acyl chloride handling | Carbodiimide by-products require removal |

| Direct hydrochloride salt formation | Free base + HCl gas or aqueous HCl | Low temperature, solvent | Easy salt formation, improves stability | Requires careful control of acid addition |

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-3-aminopropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

Chemical Reactions

N,N-Diallyl-3-aminopropanamide hydrochloride can undergo several types of chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions where allyl groups can be replaced by other nucleophiles.

Applications in Scientific Research

This compound has a diverse range of applications across several scientific domains:

Chemistry

- Reagent in Organic Synthesis : It serves as a building block for more complex molecules, facilitating various synthetic pathways in organic chemistry.

Biology

- Biological Activity Investigation : The compound is being explored for its interactions with biomolecules, which may reveal insights into its biological activity and potential therapeutic uses.

Medicine

- Drug Development : this compound is being studied as a precursor for new pharmaceuticals, particularly in the development of compounds that target specific biological pathways.

Industry

- Production of Specialty Chemicals : It is utilized in the industrial synthesis of specialty chemicals and materials, owing to its versatile reactivity profile.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Diethyl-3-phenylpropanamide (Compound 55)

Structural Differences: Replaces the allyl groups of N,N-Diallyl-3-aminopropanamide hydrochloride with ethyl groups and introduces a phenyl moiety at the 3-position of the propanamide chain . Synthesis: Synthesized via acylation of diethylamine with 3-phenylpropanoyl chloride, yielding an 82% product as a yellow oil. This contrasts with the likely need for allylamine in the target compound’s synthesis. Applications: Primarily used as a synthetic intermediate in organic chemistry due to its aromatic and amide functionalities.

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

Structural Differences : Substitutes the amide group with a chlorine atom, resulting in a primary amine hydrochloride. Molecular formula: C₅H₁₃Cl₂N; molecular weight: 158.07 g/mol .

Physical Properties : Melting point of 141–144°C, higher than typical amides due to ionic interactions in the hydrochloride salt.

Applications : A key pharmaceutical intermediate, often employed in alkylation reactions or as a precursor for surfactants.

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC.HCl)

Structural Differences: Features a carbodiimide group (-N=C=N-) instead of an amide, with dimethylaminopropyl and ethyl substituents. Molecular formula: C₈H₁₈ClN₃; molecular weight: 191.70 g/mol . Applications: Widely used as a coupling agent in peptide synthesis to activate carboxyl groups. Its reactivity profile differs significantly from amide-containing compounds.

3-(3-Aminophenyl)-N,N-dimethylpropanamide Hydrochloride

Structural Differences: Incorporates an aromatic 3-aminophenyl group at the 3-position. Molecular formula: C₁₁H₁₇ClN₂O; molecular weight: 228.72 g/mol .

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide Dihydrochloride

Structural Differences : Contains a pyridinyl-pyrrolidinyl heterocyclic system. Molecular formula: C₁₄H₂₃Cl₂N₃O; molecular weight: 320.26 g/mol .

Applications : Likely used in medicinal chemistry due to its complex heterocyclic structure, which may enhance receptor binding affinity.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₉H₁₇ClN₂O | 216.70 (estimated) | Amide, Allyl | Not reported | Polymer chemistry, Pharma |

| N,N-Diethyl-3-phenylpropanamide | C₁₃H₁₉NO | 205.30 | Amide, Phenyl, Ethyl | Not reported | Organic synthesis |

| 3-Chloro-N,N-dimethylpropane-1-amine HCl | C₅H₁₃Cl₂N | 158.07 | Amine, Chloride | 141–144 | Pharma intermediates |

| EDC.HCl | C₈H₁₈ClN₃ | 191.70 | Carbodiimide, Amine | Not reported | Peptide coupling |

| 3-(3-Aminophenyl)-N,N-dimethylpropanamide HCl | C₁₁H₁₇ClN₂O | 228.72 | Amide, Aromatic amine | Not reported | Research chemical |

*Estimated based on structural similarity.

Biological Activity

N,N-Diallyl-3-aminopropanamide hydrochloride is a compound of increasing interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features two allyl groups attached to a 3-aminopropanamide core, which enhances its solubility and reactivity in biological systems. The presence of the hydrochloride salt form increases its stability and solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated for its potential as a new antibiotic agent, with studies showing effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Interaction with Biological Receptors

The compound is also noted for its potential interactions with biological receptors. Studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways crucial for therapeutic efficacy. This interaction profile positions this compound as a candidate for further drug development, particularly in targeting diseases where receptor modulation is beneficial.

Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a new class of antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic processes. The compound was found to inhibit the activity of certain enzymes, which could lead to altered metabolic pathways. This finding underscores its potential as a therapeutic agent in metabolic disorders.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The allyl groups play a critical role in these interactions, allowing the compound to modify the function of target molecules effectively.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diallylamine | C₆H₁₃N | Contains two allyl groups; used as an amine base. |

| 3-Aminopropanoic Acid | C₃H₇NO₂ | Simple amine; lacks allyl substituents. |

| N,N-Dimethylaminoethyl Methacrylate | C₉H₁₅N | Used in polymer chemistry; features dimethylamine. |

This compound stands out due to its dual allyl groups and amide functionality, offering unique reactivity patterns not present in simpler amines or acids.

Q & A

Q. What analytical methods are recommended for quantifying N,N-Diallyl-3-aminopropanamide hydrochloride in synthetic mixtures?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) is a robust method for quantification. Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase comprising phosphate buffer (pH 7.4) and methanol in a 70:30 ratio. Set the flow rate to 1 mL/min and UV detection at 207–220 nm. Calibration curves should span 1–10 μg/mL for linearity validation, with recovery studies (low, medium, high concentrations) to ensure accuracy (RSD <2%) . For complex mixtures, coupling with mass spectrometry (LC-MS) enhances specificity.

Q. How can the purity of this compound be assessed post-synthesis?

- Methodological Answer: Combine orthogonal techniques:

- Melting Point Analysis: Compare observed melting points (e.g., 187–190°C) with literature values to detect impurities .

- NMR Spectroscopy: Use and NMR to confirm structural integrity. For example, diallyl protons appear as distinct multiplets at δ 5.6–5.8 ppm, while the amide proton resonates near δ 8.0 ppm .

- Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (e.g., C: ~45%, Cl: ~22%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .

- Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH be resolved?

- Methodological Answer: Design a kinetic study across pH 1–13 (using HCl/NaOH buffers) at 25–60°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to extrapolate shelf-life. For conflicting results, validate assays with LC-MS to identify degradation products (e.g., hydrolyzed diallyl groups). Cross-reference with mutagenicity assays if decomposition products are bioactive .

Q. What reaction pathways optimize the introduction of diallyl groups into the aminopropanamide backbone?

- Methodological Answer:

- Step 1: React 3-aminopropanoic acid with thionyl chloride to form the acyl chloride intermediate .

- Step 2: Couple with diallylamine in dichloromethane (DCM) at 0°C, using triethylamine as a base.

- Step 3: Purify via silica gel chromatography (petroleum ether:ethyl acetate, 2:1) to isolate the product. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) for >80% yield .

Q. What mechanistic insights emerge from studying the hydrolysis kinetics of this compound?

- Methodological Answer: Conduct pH-dependent hydrolysis experiments with NMR tracking. Under acidic conditions (pH <3), the diallyl groups may undergo protonation, accelerating cleavage. In alkaline media (pH >10), nucleophilic attack on the amide bond dominates. Use density functional theory (DFT) to model transition states and compare experimental activation energies with computational predictions .

Q. How can reaction yields be improved in large-scale synthesis?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency.

- Solvent Optimization: Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates.

- Process Controls: Use inline FTIR to monitor reaction progress and adjust reagent addition rates dynamically .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported bioactivity of this compound derivatives?

- Methodological Answer: Re-evaluate assay conditions:

- Cell Line Variability: Test across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Dose-Response Curves: Ensure linearity in the 1–100 μM range. Use ANOVA to compare IC values from independent studies .

- Metabolite Interference: Pre-treat samples with β-glucuronidase to hydrolyze conjugates that may mask activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.